

(E)-16-Epi-normacusine B IUPAC name and CAS number

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Compound of Interest

Compound Name: (E)-16-Epi-normacusine B

Cat. No.: B12410639

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Technical Guide: (E)-16-Epi-normacusine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-16-Epi-normacusine B is a member of the sarpagine family of indole alkaloids, a class of natural products known for their complex molecular architectures and diverse biological activities.^{[1][2]} This technical guide provides a comprehensive overview of **(E)-16-Epi-normacusine B**, including its chemical identity, physicochemical properties, and a detailed account of its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

(E)-16-Epi-normacusine B is systematically identified by its IUPAC name and CAS number, ensuring unambiguous reference in scientific literature and databases.

Identifier	Value	Reference
IUPAC Name	[(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹² , ¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol	N/A
Synonym	(16S,19E)-Sarpagan-17-ol	[3]
CAS Number	126640-98-0	[3]

A summary of the known physicochemical properties of **(E)-16-Epi-normacusine B** is provided below. It is important to note that specific experimental data such as melting point and optical rotation are not readily available in the surveyed literature.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[3][4]
Molecular Weight	294.39 g/mol	[3][4]
Density	1.3±0.1 g/cm ³	[3]
Boiling Point	472.7±45.0 °C at 760 mmHg	[3]
Flash Point	239.7±28.7 °C	[3]
Exact Mass	294.173218	[3]
LogP	2.74	[3]

Experimental Protocols: Total Synthesis

The total synthesis of **(E)-16-Epi-normacusine B** has been accomplished through multi-step sequences, often as part of a broader effort to synthesize various sarpagine-related alkaloids. [1][5][6] A key strategy involves the construction of a common intermediate which can then be elaborated to the final product.[7] While specific, detailed, step-by-step protocols are proprietary to the research groups, the key transformations reported in the literature are outlined below.

A common approach to the sarpagine skeleton involves a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine ring with an exocyclic (E)-ethylidene side chain.^[7] Another critical step is the stereocontrolled formation of the indole-fused azabicyclo[3.3.1]nonane core.^[8]

One reported synthetic route to (+)-**(E)-16-epi-normacusine B** involves the following key transformations^{[1][5]}:

- **Chemospecific and Regiospecific Hydroboration/Oxidation:** This reaction is performed on a precursor molecule at the C(16)-C(17) position to introduce the required hydroxyl group with the correct stereochemistry.
- **Treatment with DDQ/THF:** The formation of a required cyclic ether can be achieved with complete control from the top face by treating the corresponding alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF). This reaction has been reported to proceed in high yields (95-98%).^[6]

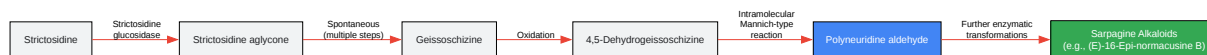
It is important for researchers attempting this synthesis to consult the primary literature for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.^{[1][5][6][7]}

Biological Activity

The sarpagine family of alkaloids, to which **(E)-16-Epi-normacusine B** belongs, is known to exhibit a range of biological activities, including hypotensive effects.^{[2][9]} Some members of this family have also been investigated for their anticancer, antimalarial, and anti-inflammatory properties.^{[10][11]} However, specific quantitative biological activity data, such as IC₅₀ values, for **(E)-16-Epi-normacusine B** are not extensively reported in the public domain. Further research is required to fully elucidate the pharmacological profile of this specific compound.

Signaling Pathways and Experimental Workflows

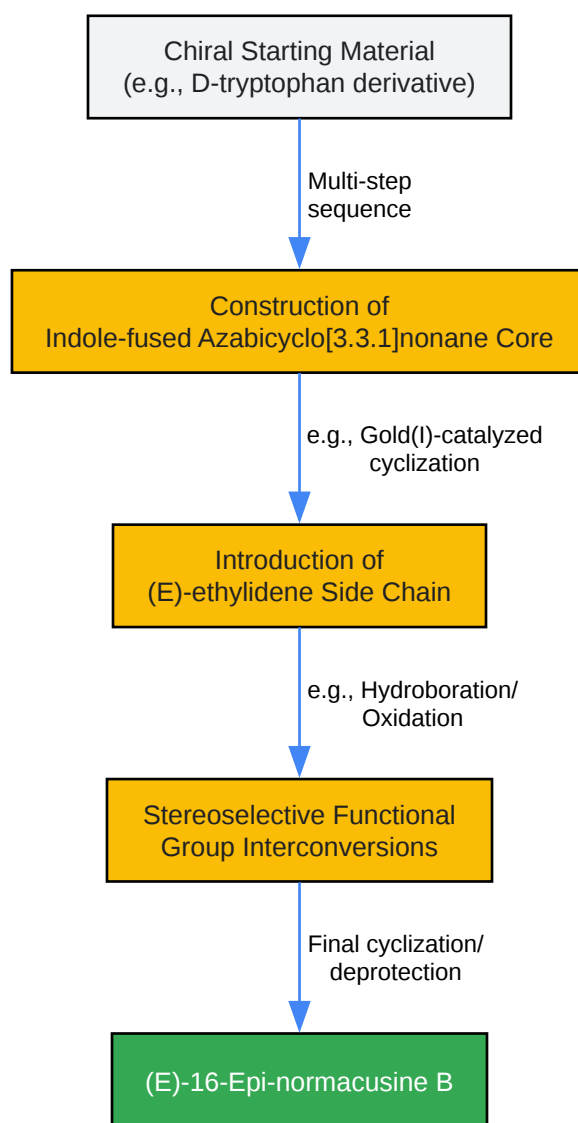
Detailed signaling pathways specifically involving **(E)-16-Epi-normacusine B** have not yet been elucidated in the available scientific literature. However, to provide a relevant visualization for researchers, a generalized biosynthetic pathway for sarpagine alkaloids is presented below. This pathway illustrates the formation of the core sarpagine skeleton from which **(E)-16-Epi-normacusine B** is derived.



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A simplified biosynthetic pathway leading to the sarpagine alkaloid core structure.

The following diagram illustrates a generalized workflow for the total synthesis of sarpagine alkaloids, highlighting the key strategic stages.



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A generalized workflow for the total synthesis of sarpagine alkaloids.

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